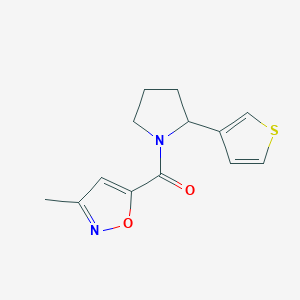
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MOTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOTP belongs to the class of pyrrolidinyl oxazoles, which are known to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to modulate the activity of the GABAergic system by binding to the benzodiazepine site on the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been found to modulate the activity of the GABAergic system by increasing the inhibitory neurotransmitter GABA. In addition, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have a low toxicity profile and does not exhibit significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It also exhibits a wide range of pharmacological activities, making it a useful tool for studying the GABAergic system and its role in anxiety and seizures. However, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has some limitations for use in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain steady-state concentrations in vivo. In addition, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone and its effects on the GABAergic system. This could lead to the development of new drugs that target the GABAergic system for the treatment of anxiety and seizures. Another direction is to investigate the potential therapeutic applications of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in other neurological disorders, such as depression and bipolar disorder. Finally, the development of new synthesis methods and analogs of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone could lead to the discovery of novel compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole and 3-thiophen-2-ylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with pyrrolidine and a reducing agent such as sodium borohydride to yield (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been optimized and improved by various researchers to increase the yield and purity of the compound.
Applications De Recherche Scientifique
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and seizures.
Propriétés
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-12(17-14-9)13(16)15-5-2-3-11(15)10-4-6-18-8-10/h4,6-8,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXWCNEKBGCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
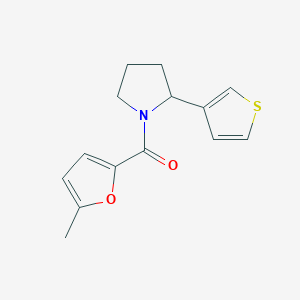
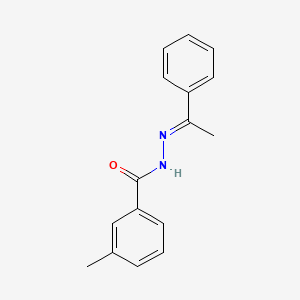
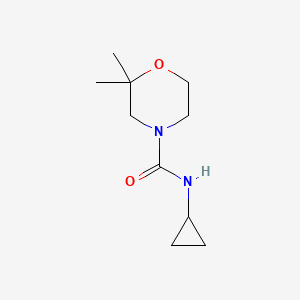
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
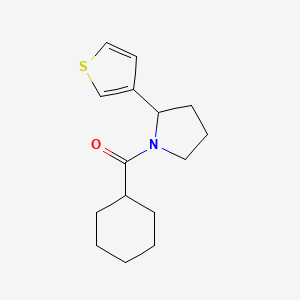
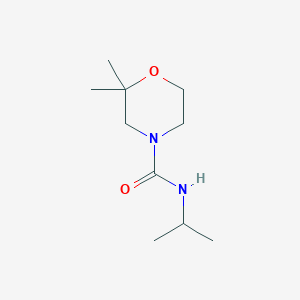

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)